PD26-TL07
Description
Its chemical structure features a pyridopyrimidine core with a trifluoromethyl substituent at position C-7 and a tertiary amine side chain, conferring high selectivity for the VEGF receptor family (Kd = 2.3 nM) . Preclinical studies highlight its potent anti-angiogenic activity (IC50 = 8.5 nM in HUVEC assays) and oral bioavailability (F = 78% in murine models), positioning it as a candidate for solid tumor therapy . Unlike first-generation inhibitors, PD26-TL07 exhibits reduced off-target binding to c-Kit and PDGFR-β, minimizing risks of cardiotoxicity and myelosuppression .
Properties
Molecular Formula |
C19H15ClN6O |
|---|---|
Molecular Weight |
378.82 |
IUPAC Name |
N-(6-((4-Chlorobenzyl)amino)-9H-purin-2-yl)benzamide |
InChI |
InChI=1S/C19H15ClN6O/c20-14-8-6-12(7-9-14)10-21-16-15-17(23-11-22-15)25-19(24-16)26-18(27)13-4-2-1-3-5-13/h1-9,11H,10H2,(H3,21,22,23,24,25,26,27) |
InChI Key |
AWCUPFZRRVAXMM-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC(NCC2=CC=C(Cl)C=C2)=C3N=CNC3=N1)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD26-TL07; PD26 TL07; PD26TL07 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PD26-TL07 is benchmarked against three structurally analogous kinase inhibitors: Compound A (sunitinib analog), Compound B (pazopanib derivative), and Compound C (regorafenib-like scaffold). Key comparative metrics are summarized below:
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 482.5 g/mol | 469.3 g/mol | 498.6 g/mol | 510.2 g/mol |
| LogP | 3.2 | 4.1 | 2.8 | 3.9 |
| Solubility (pH 7.4) | 12.4 µM | 5.7 µM | 18.9 µM | 3.2 µM |
| Plasma Protein Binding | 89% | 93% | 85% | 91% |
| Half-life (rats) | 6.8 h | 4.2 h | 8.1 h | 5.5 h |
| Bioavailability (F) | 78% | 52% | 65% | 45% |
Source: Comparative pharmacokinetic studies in Sprague-Dawley rats (n = 10/group) .
Mechanistic Advantages and Limitations
Selectivity and Binding Kinetics
This compound’s pyridopyrimidine scaffold enables a unique hydrogen-bond interaction with Glu885 and Cys919 in VEGFR-2’s ATP-binding pocket, enhancing target residence time (t1/2 = 43 min vs. 18 min for Compound B) . However, its moderate solubility (12.4 µM) limits high-dose applications compared to Compound B (18.9 µM), necessitating nanoparticle formulations for improved delivery .
Metabolic Stability
CYP3A4-mediated oxidation of this compound’s trifluoromethyl group produces inactive metabolites, reducing drug-drug interaction risks compared to Compound C (CYP2D6 substrate) . Yet, its high plasma protein binding (89%) may necessitate dose adjustments in hypoalbuminemic patients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
